methyl 2-(3-methylphenoxy)propanoate
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Overview
Description
Methyl 2-(3-methylphenoxy)propanoate: is an organic compound with the molecular formula C11H14O3 . It is a derivative of phenoxypropanoate and is characterized by the presence of a methyl group attached to the phenoxy ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-methylphenoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives
Scientific Research Applications
Methyl 2-(3-methylphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of methyl 2-(3-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(3-methylphenoxy)butanoate
- Methyl 2-(3-methylphenoxy)acetate
Comparison: Methyl 2-(3-methylphenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological propertiesThe presence of the methyl group in the 3-position also differentiates it from other similar compounds, influencing its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-(3-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-4-6-10(7-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKFALESKJSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560878 |
Source
|
Record name | Methyl 2-(3-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133867-00-2 |
Source
|
Record name | Methyl 2-(3-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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